
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and a piperidine ring linked via a methylene bridge. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides under basic conditions.
Attachment of the Piperidine Ring: The final step involves the reaction of the triazole derivative with piperidine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine hydrochloride
- 1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
Uniqueness
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15) |
InChIキー |
RFILZIDFIVSHQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=N1)CC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
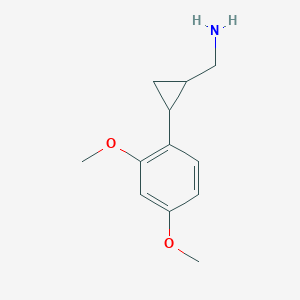
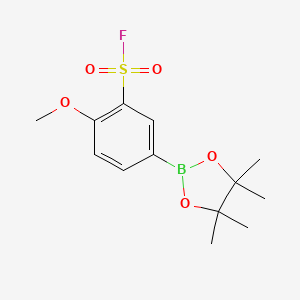
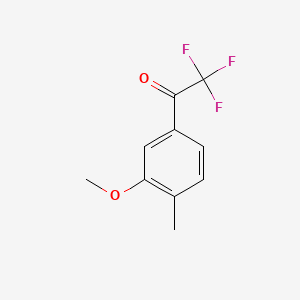
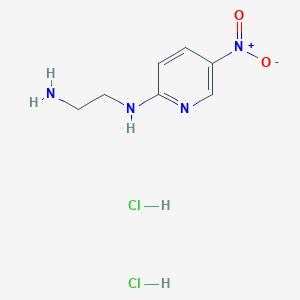


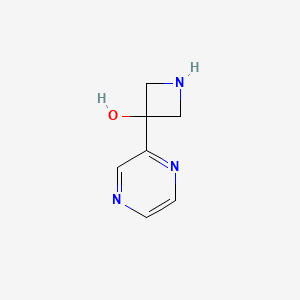
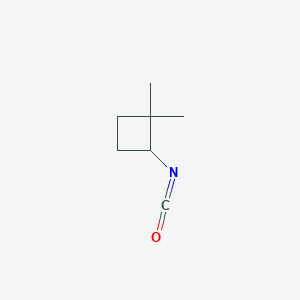
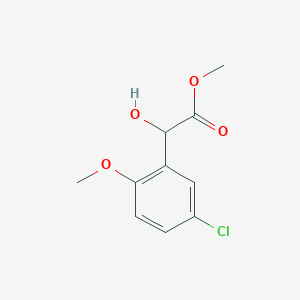
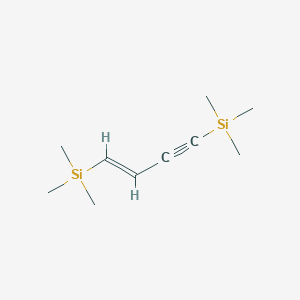
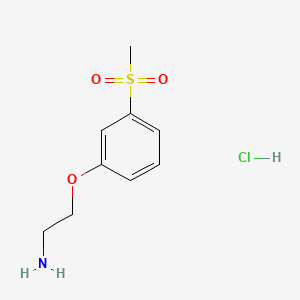
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
amine](/img/structure/B15310507.png)
